Superior Potency Against BRD4 BD2 Compared to GSK046 and GSK620
Bet BD2-IN-3 demonstrates a significantly lower IC50 for the BRD4 BD2 domain compared to the widely used BD2 inhibitors GSK046 and GSK620. This indicates a higher binding affinity and greater potency at the molecular target. The quantitative data, derived from in vitro binding assays, establishes a clear performance hierarchy for target engagement [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.88 nM |
| Comparator Or Baseline | GSK046 (iBET-BD2): 49 nM; GSK620: 15.85 nM (converted from pIC50 7.8) |
| Quantified Difference | Bet BD2-IN-3 is ~26-fold more potent than GSK046 and ~8-fold more potent than GSK620 for BRD4 BD2. |
| Conditions | In vitro binding assay for BRD4 BD2. |
Why This Matters
Higher potency (lower IC50) translates to requiring less compound to achieve the same level of target engagement, which is critical for minimizing off-target effects in cellular assays and achieving sufficient signal-to-noise ratios in PET imaging applications.
- [1] Wang Y, et al. ACS Omega. 2024;9(34):36177-36184. IC50 value for BRD4 BD2 is 1.88 nM. View Source
